molecular formula C9H10F3N B15369100 N,4-dimethyl-N-(trifluoromethyl)aniline

N,4-dimethyl-N-(trifluoromethyl)aniline

Cat. No.: B15369100
M. Wt: 189.18 g/mol
InChI Key: GKIAOGSEYIRBGK-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(trifluoromethyl)aniline (CAS: 22864-65-9) is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₃N and an average molecular mass of 175.153 g/mol . Structurally, it features a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position, a methyl (-CH₃) group at the 4-position, and a dimethylamino (-N(CH₃)₂) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,4-dimethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-7-3-5-8(6-4-7)13(2)9(10,11)12/h3-6H,1-2H3

InChI Key

GKIAOGSEYIRBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects
Compound Substituents Key Properties/Applications References
N,4-Dimethyl-N-(trifluoromethyl)aniline -CF₃ (para), -CH₃ (4-position), -N(CH₃)₂ High lipophilicity; intermediate in drug synthesis
4-Nitro-3-(trifluoromethyl)aniline -CF₃ (meta), -NO₂ (para) Nitric oxide (NO) donor under UV light; non-cytotoxic before activation
N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline -CF₃ (para), -NO₂ (ortho), -N(CH₃)₂ Herbicidal activity; used in agrochemicals
4-Bromo-3-(trifluoromethyl)aniline -CF₃ (meta), -Br (para) Ligand for metal complexes; precursor in Suzuki coupling
3,5-Bis(trifluoromethyl)aniline Two -CF₃ groups (meta) Enhanced electron-withdrawing effects; used in sulfonylurea drug synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group increases resistance to oxidation and improves binding affinity in enzyme inhibitors .
  • Positional Effects : Ortho-nitro substituents (e.g., in N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline) reduce steric hindrance compared to para-substituted analogs, enhancing reactivity in nucleophilic substitutions .
  • Biological Activity: Compounds with -NO₂ (e.g., 4-nitro-3-(trifluoromethyl)aniline) exhibit light-triggered NO release, useful in anticancer therapies , while sulfonylurea derivatives (e.g., from 3,5-bis(trifluoromethyl)aniline) show hypoglycemic activity .

Trends :

  • Transition-Metal Catalysis : Nickel or palladium catalysts enable selective C–N bond formation in trifluoromethylanilines .
  • Green Chemistry : Metal-free methods (e.g., sulfonylurea synthesis) reduce toxicity and cost .

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